![molecular formula C32H32N10O2S B2486377 8-(4-苯甲酰哌嗪-1-基)-3-甲基-7-[2-(1-苯基四唑-5-基)硫烷基乙基]嘌呤-2,6-二酮 CAS No. 674294-90-7](/img/new.no-structure.jpg)
8-(4-苯甲酰哌嗪-1-基)-3-甲基-7-[2-(1-苯基四唑-5-基)硫烷基乙基]嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C32H32N10O2S and its molecular weight is 620.74. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 相关性: 8-(4-苯甲酰哌嗪-1-基)-3-甲基-7-[2-(1-苯基四唑-5-基)硫烷基乙基]嘌呤-2,6-二酮是一种有效的hCA抑制剂。晶体结构揭示了其与hCA II和hCA VII的结合相互作用。 值得注意的是,由于活性位点中不同的相互作用,它对hCA VII表现出更高的选择性 .
- 意义: 抑制hCA VII可能代表一种治疗神经性疼痛的新型药理学方法。 通过调节碳酸氢盐梯度,该酶影响神经元兴奋和GABA能传递 .
碳酸酐酶抑制
神经性疼痛治疗
抗惊厥特性
药物设计的结构见解
神经保护机制
膜结合hCA亚型
总之,8-(4-苯甲酰哌嗪-1-基)-3-甲基-7-[2-(1-苯基四唑-5-基)硫烷基乙基]嘌呤-2,6-二酮有望成为一种多功能化合物,对神经学、药物设计和潜在的治疗干预具有重要意义。 研究人员继续研究其多方面的应用 . 🌟
作用机制
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, the compound has been shown to interact with hCA II and the brain-associated hCA VII .
Mode of Action
The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
hCAs play a crucial role in various biochemical pathways. They facilitate the binding of the CO2 substrate and assist the catalytic reaction . hCA VII, in particular, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Pharmacokinetics
The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .
Result of Action
The inhibition of hCA VII by this compound may represent a novel pharmacologic mechanism for the treatment of neuropathic pain . Moreover, a role for hCA VII reactive cysteines towards oxidative insult has been proposed .
生化分析
Biochemical Properties
The compound interacts with human carbonic anhydrase (hCA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . It acts as an effective inhibitor of hCA, particularly the brain-associated hCA VII . The compound’s benzhydrylpiperazine group serves as a tail, contributing to its inhibitory function .
Cellular Effects
The compound’s inhibitory action on hCA VII can influence various cellular processes. hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation . By inhibiting hCA VII, 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione could potentially affect these processes.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with hCA. The deprotonated nitrogen atom of its sulfonamide moiety coordinates the catalytic zinc ion in hCA, displacing the water molecule/hydroxide ion present in the native enzymes . This interaction inhibits the enzyme’s activity .
Metabolic Pathways
The compound’s involvement in metabolic pathways is primarily through its interaction with hCA, which plays a crucial role in the reversible hydration of carbon dioxide, a fundamental metabolic process .
属性
CAS 编号 |
674294-90-7 |
|---|---|
分子式 |
C32H32N10O2S |
分子量 |
620.74 |
IUPAC 名称 |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C32H32N10O2S/c1-38-28-27(29(43)34-31(38)44)41(21-22-45-32-35-36-37-42(32)25-15-9-4-10-16-25)30(33-28)40-19-17-39(18-20-40)26(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-16,26H,17-22H2,1H3,(H,34,43,44) |
InChI 键 |
NGNBLUMTTZXJJQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NN=NN6C7=CC=CC=C7 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


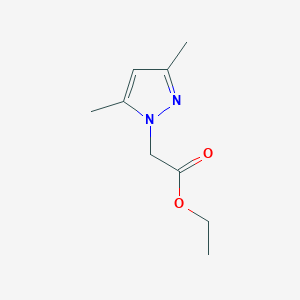
![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)
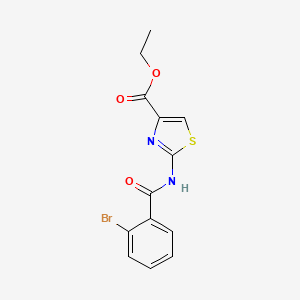
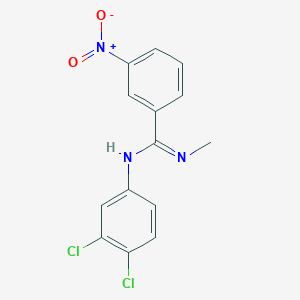

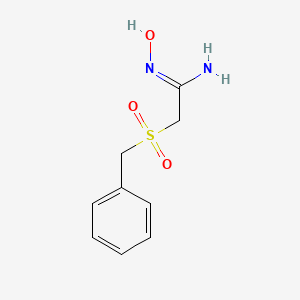

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)
![(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide](/img/structure/B2486313.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
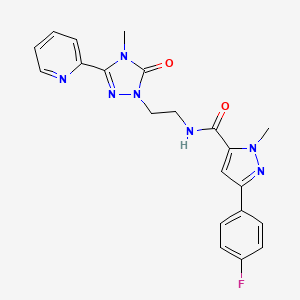
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
